Methyl 4-methylthiophene-3-carboxylate
Overview
Description
Methyl 4-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C7H8O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is used in various chemical syntheses and has applications in medicinal chemistry and material science .
Mechanism of Action
- Thiophenes are known to participate in various biological processes by binding to proteins, nucleic acids, or other cellular macromolecules .
- The alkyl radical can subsequently react with other cellular components, leading to changes in cellular function .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methylthiophene-3-carboxylate can be synthesized through several methods. One common approach involves the condensation reaction of 4-methylthiophene-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield methyl 4-methylthiophene-3-sulfoxide .
Scientific Research Applications
Methyl 4-methylthiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals with anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of organic semiconductors and corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-methylthiophene-2-carboxylate
- Methyl 3-iodo-4-methylthiophene-2-carboxylate
- 4-amino-5-methylthiophene-3-carboxylate
Uniqueness
Methyl 4-methylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds with targeted applications .
Properties
IUPAC Name |
methyl 4-methylthiophene-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-5-3-10-4-6(5)7(8)9-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKSGPKSSPUXOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61755-84-8 | |
Record name | Methyl 4-methylthiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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